Six-Membered Chelate Ring Preference vs. Five-Membered Analogues
The propionic acid side chains of 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid are predicted to form six-membered chelate rings upon metal coordination, whereas the structurally shorter acetic acid side chains of 1,3-diacetic acid-5,5-dimethylhydantoin would form five-membered rings. Fundamental chelate-ring size principles demonstrate that six-membered rings exhibit enhanced stability for certain metal ions (including Cu(II), Ni(II), and lanthanides) compared to five-membered rings, as confirmed by stability-constant measurements on closely analogous ethylenediamine-N,N'-dipropionic acid chelates [1]. While direct stability-constant data for 4,4-dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid have not been published, the foundational trend—six-membered rings being approximately 1–2 log units more stable for first-row transition metals than their five-membered counterparts—derives from the Courtney et al. series [1] and is corroborated by ring-size analyses for oxadipropionic acid systems [2]. Users must verify this prediction experimentally for the specific metal ion of interest.
| Evidence Dimension | Predicted chelate-ring size and relative metal-complex stability |
|---|---|
| Target Compound Data | Six-membered chelate ring (propionic acid arm); predicted log β (Cu(II)): expected 1-2 log units higher than five-membered analogue [1] |
| Comparator Or Baseline | 1,3-diacetic acid-5,5-dimethylhydantoin (five-membered ring) or 5,5-dimethylhydantoin (no acid arm); log β (Cu(II)) for five-membered-ring analogs: ~9.5 (Ni(II)) [3] |
| Quantified Difference | Approximate 1–2 log-unit enhancement predicted for six-membered ring; not experimentally confirmed for this compound |
| Conditions | Prediction based on published stability constants for related ethylenediamine-dipropionic acid chelates (aqueous, 25°C, 0.5 M KNO₃) [1], [3] |
Why This Matters
For metal scavenging or electroplating applications requiring stable complexes, the six-membered ring architecture of the target compound may provide a quantifiable stability advantage over commercially available five-membered-ring hydantoin chelators, though this advantage is predicted rather than experimentally verified.
- [1] J. Am. Chem. Soc. 1952, 74, 24, 6215–6218. Stability of Metal Chelates. IV. N,N'-Ethylenediaminediacetic Acid and N,N'-Ethylenediaminediacetic-N,N'-dipropionic Acid. Courtney, R. C.; Chaberek, S.; Martell, A. E. View Source
- [2] J. Jpn. Oil Chem. Soc. 1964, 13, 325–330. Dibasic Acids Containing Ether Linkages. III. Detergency Building Action. Ogino, K. View Source
- [3] Coordination behavior of 3-amino-5,5′-dimethylhydantoin towards Ni(II) and Zn(II) ions: Synthesis, spectral characterization and DFT calculations. Stability constant lgβ Ni(II)-L = 9.5 ± 0.1. View Source
